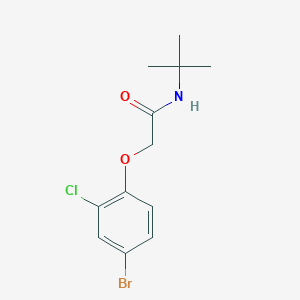![molecular formula C17H17FN2O3S B5793685 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide](/img/structure/B5793685.png)
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide is a complex organic compound that features a benzenesulfonyl group, a fluoroanilino group, and a cyclopropylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl fluoride. This can be achieved through the reaction of benzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile . The resulting benzenesulfonyl fluoride is then reacted with 4-fluoroaniline to form the N-(benzenesulfonyl)-4-fluoroaniline intermediate. Finally, this intermediate is coupled with N-cyclopropylacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound with similar electrophilic properties but different reactivity and solubility characteristics.
N-Fluorodibenzenesulfonamide: Another similar compound used in electrophilic fluorination reactions.
Uniqueness
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide is unique due to its combination of a benzenesulfonyl group, a fluoroanilino group, and a cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMIAUVXTDUJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B5793612.png)
![1-[(4-METHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE](/img/structure/B5793618.png)
![(Z)-[Amino(4-methylphenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B5793630.png)




![2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


![2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5793702.png)

